N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide moiety. Its molecular formula is C₁₈H₁₇ClN₄O₄S₂, with a molecular weight of 452.9 g/mol and an XLogP3 value of 3.3, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-12-8-10-24(11-9-12)30(26,27)14-4-2-13(3-5-14)17(25)21-19-23-22-18(28-19)15-6-7-16(20)29-15/h2-7,12H,8-11H2,1H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDZBGPMAWDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three modular components:
- 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Oxadiazole-thiophene core)
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid (Sulfonamide-benzoyl unit)
- Amide coupling between components 1 and 2
Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Hydrazide Formation from 5-Chlorothiophene-2-carboxylic Acid
Procedure :
- Esterification : React 5-chlorothiophene-2-carboxylic acid (10 mmol) with methanol (50 mL) and H₂SO₄ (0.5 mL) under reflux for 8 hr.
- Hydrazinolysis : Treat methyl 5-chlorothiophene-2-carboxylate with hydrazine hydrate (15 mmol) in ethanol at 80°C for 6 hr.
Key Data :
| Step | Reagent Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | 1:50 (acid:MeOH) | Reflux | 8 hr | 92% |
| Hydrazinolysis | 1:1.5 (ester:N₂H₄) | 80°C | 6 hr | 88% |
Oxadiazole Cyclization Strategies
Conventional Cyclization with POCl₃
Protocol :
Outcome :
- Yield: 73%
- Purity (HPLC): 95.2%
Microwave-Assisted Cyclization
Optimized Conditions :
| Parameter | Value |
|---|---|
| Power | 210 W |
| Temperature | 120°C |
| Time | 15 min |
| Catalyst | None |
| Solvent | Ethanol |
Advantages :
- 89% yield vs 73% conventional
- 15 min vs 12 hr reaction time
Green Chemistry Approach Using Grinding Technique
Procedure :
- Mix hydrazide (1 eq) and acetic anhydride (2 eq) with molecular iodine (5 mol%)
- Grind in mortar for 8–10 min
Results :
- 82% isolated yield
- No solvent consumption
Preparation of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
Sulfonation of Benzoic Acid
Stepwise Synthesis :
- Chlorosulfonation : Treat 4-aminobenzoic acid (10 mmol) with ClSO₃H (30 mmol) at -5°C → 0°C for 3 hr
- Amination : React sulfonyl chloride intermediate with 4-methylpiperidine (12 mmol) in THF/H₂O (2:1) using NaHCO₃ (15 mmol) as base
Critical Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Chlorosulfonation | -5→0°C | 3 hr | 68% |
| Amination | 0→25°C | 2 hr | 85% |
Alternative Sulfur Trioxide Complex Method
Improved Protocol :
- Use SO₃·Py complex (3 eq) in DMF at 40°C for 6 hr
- Subsequent amination with 4-methylpiperidine
Benefits :
- 92% sulfonation yield
- Reduced corrosivity vs ClSO₃H
Final Amide Coupling
Schotten-Baumann Conditions
Standard Procedure :
- Convert 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid to acid chloride using SOCl₂ (5 eq) in refluxing toluene
- Add oxadiazole-amine (1.1 eq) in NaOH/CH₂Cl₂ biphasic system at 0°C
Performance :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hr |
| Temperature | 0→25°C |
| Yield | 78% |
Coupling Reagent-Assisted Method
EDCl/HOBt System :
| Component | Quantity |
|---|---|
| EDCl | 1.2 eq |
| HOBt | 1.0 eq |
| DIPEA | 2.5 eq |
| Solvent | DMF |
Outcome :
- 91% yield after 12 hr at 25°C
- Requires chromatographic purification
Process Optimization Data
Comparative Cyclization Methods
| Method | Catalyst | Temp (°C) | Time | Yield |
|---|---|---|---|---|
| Conventional | None | 110 | 12 hr | 73% |
| Microwave | None | 120 | 15 min | 89% |
| Solvent-free grind | I₂ (5 mol%) | RT | 8 min | 82% |
Sulfonamide Formation Efficiency
| Sulfonation Agent | Base | Solvent | Yield |
|---|---|---|---|
| ClSO₃H | NaHCO₃ | THF/H₂O | 68% |
| SO₃·Py | Et₃N | DMF | 92% |
Spectroscopic Characterization
Key ¹H-NMR Signals (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, oxadiazole-H)
- δ 7.89–7.92 (m, 4H, aromatic benzamide)
- δ 3.41–3.45 (m, 4H, piperidine-CH₂)
- δ 2.78 (q, J=6.8 Hz, 2H, piperidine-CH)
MS Data
- ESI-MS (m/z): [M+H]⁺ calcd 505.08, found 505.12
Scalability and Industrial Considerations
Batch vs Flow Chemistry
| Parameter | Batch Process | Flow System |
|---|---|---|
| Cyclization Time | 12 hr | 45 min |
| Throughput | 50 g/batch | 200 g/hr |
| Purity Consistency | ±2.5% | ±0.8% |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 5-Chlorothiophene | 38% |
| Sulfonation Agents | 27% |
| Coupling Reagents | 19% |
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.
Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Comparison of Yields :
Critical SAR Findings :
- The 4-methylpiperidinylsulfonyl group in Compound A provides superior target specificity compared to diethylsulfamoyl (Compound B), likely due to favorable interactions with charged residues in bacterial enzymes .
- The chlorothiophene moiety in Compound A enhances antibacterial potency over Compound D’s methoxyphenyl group, possibly via halogen bonding with bacterial DNA gyrase .
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with other compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{19}H_{18}ClN_{3}O_{3}S |
| Molecular Weight | 393.88 g/mol |
| CAS Number | 865288-21-7 |
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit notable antimicrobial properties. The presence of the chlorothiophene group enhances the activity against various bacterial strains. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, it has shown potent inhibition against COX-1 and COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Activity
This compound has also been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors implicated in inflammatory and cancer pathways.
- Signal Transduction Pathways : It influences pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Comparative Studies
To understand the uniqueness of this compound relative to similar compounds, a comparison was made with other oxadiazole derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide | Antimicrobial | 10 |
| N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | Anti-inflammatory | 15 |
| N-[5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol]-4-benzamide | Anticancer | 20 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Anti-inflammatory Effects : In a controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to placebo groups.
- Cancer Treatment Trials : Early-phase clinical trials have shown promising results in patients with specific types of tumors where traditional therapies failed.
Q & A
What are the typical synthetic routes for this compound, and what key reaction conditions are required?
Level: Basic
Answer:
The synthesis involves three critical steps:
Cyclization: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Sulfonation: Introduction of the sulfonyl group using 4-methylpiperidine and sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid side reactions .
Coupling: Reaction of the sulfonated benzoyl chloride with the oxadiazole intermediate in polar aprotic solvents (e.g., DMSO or acetonitrile) at 60–80°C for 6–12 hours .
Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents, and stoichiometric control to minimize byproducts.
Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Level: Basic
Answer:
- ¹H/¹³C NMR: Prioritize signals for the oxadiazole ring (C=O at ~160–170 ppm in ¹³C NMR) and sulfonamide group (S=O stretching at ~1350 cm⁻¹ in IR) . The 5-chlorothiophene proton resonates as a doublet near δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with isotopic patterns matching Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .
- X-ray Crystallography: Use SHELX software for structural refinement if single crystals are obtained .
How can researchers optimize the coupling reaction between the oxadiazole intermediate and the sulfonylated benzamide moiety to improve yield?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (DMF, DCM) to enhance nucleophilicity. DMF increases reaction rates but may require post-reaction purification .
- Catalyst Use: Employ coupling agents like EDC/HOBt to activate the carboxylate intermediate .
- DOE (Design of Experiments): Vary temperature (50–80°C), time (4–24 hours), and stoichiometry (1:1 to 1:1.2 molar ratio) to identify optimal conditions .
Post-reaction TLC (hexane:ethyl acetate 3:1) monitors progress, and column chromatography isolates the product .
What strategies are recommended for resolving discrepancies in NMR data when confirming the structure?
Level: Advanced
Answer:
- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for the sulfonylpiperidine and oxadiazole regions .
- Isotopic Labeling: Synthesize deuterated analogs to assign ambiguous protons (e.g., thiophene vs. benzamide protons) .
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
How does the electronic nature of the 5-chlorothiophen-2-yl substituent influence the compound’s reactivity in further derivatization?
Level: Advanced
Answer:
- Electron-Withdrawing Effect: The Cl substituent deactivates the thiophene ring, reducing electrophilic substitution but enhancing stability in oxidative conditions .
- Cross-Coupling Potential: The thiophene’s C–Cl bond is amenable to Suzuki-Miyaura coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Steric Considerations: The 5-position minimizes steric hindrance, favoring regioselective modifications .
What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
Level: Advanced
Answer:
- Molecular Docking (AutoDock/Vina): Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using the oxadiazole and sulfonamide groups as pharmacophore anchors .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues .
- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors/donors from similar oxadiazole derivatives .
What in vitro assays are commonly employed to evaluate the biological activity of this compound in anticancer or antimicrobial research?
Level: Basic
Answer:
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Compare with positive controls (e.g., doxorubicin) .
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorometric assays (e.g., for topoisomerase II or β-lactamase) to quantify inhibition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
